苯并(a)芘-3-O-葡萄糖醛酸苷

描述

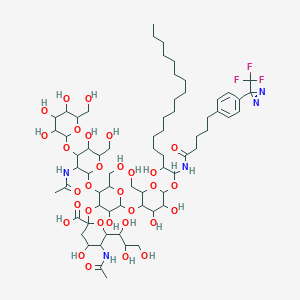

Benzo(a)pyrene-3-O-glucuronide is a water-soluble metabolite of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon. It is formed through the metabolic process of glucuronidation, which involves the conjugation of glucuronic acid to BaP metabolites, aiding in their excretion from the body. This process is a detoxification pathway that transforms lipophilic compounds into more hydrophilic forms, facilitating their removal .

Synthesis Analysis

The synthesis of benzo(a)pyrene-3-O-glucuronide primarily occurs in the liver, where UDP-glucuronyltransferase enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to BaP phenols . This reaction is part of the body's phase II metabolism, which is essential for the detoxification and excretion of hydrophobic compounds. Studies have shown that various BaP phenols, dihydrodiols, and quinones can serve as substrates for these enzymes, although phenolic derivatives are preferred .

Molecular Structure Analysis

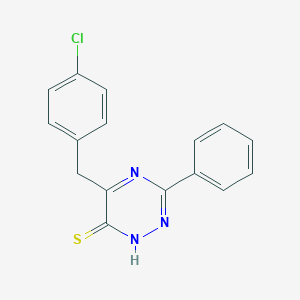

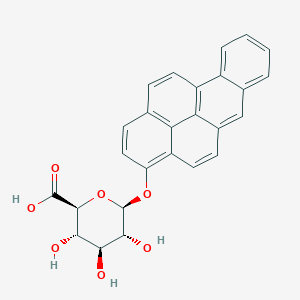

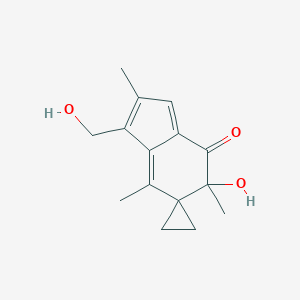

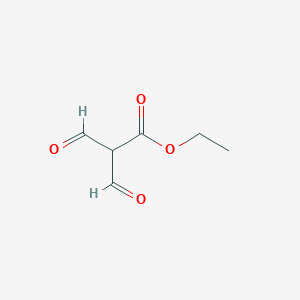

Benzo(a)pyrene-3-O-glucuronide consists of a benzo(a)pyrene moiety linked to a glucuronic acid unit through an ether bond at the third carbon position of the BaP structure. This modification significantly increases the molecule's polarity and solubility in water, which is crucial for its elimination from the body .

Chemical Reactions Analysis

The glucuronide conjugate of BaP can undergo hydrolysis by the enzyme beta-glucuronidase, which cleaves the glucuronic acid moiety, releasing the parent BaP metabolites . These metabolites can then participate in further chemical reactions, including oxidation and binding to DNA, which may contribute to the carcinogenic potential of BaP .

Physical and Chemical Properties Analysis

Benzo(a)pyrene-3-O-glucuronide is characterized by its increased water solubility compared to its parent compound, BaP. This property is essential for its role in the detoxification process, as it allows the conjugate to be more readily excreted via the urine. The presence of the glucuronic acid moiety also impacts the molecule's chemical behavior, making it less likely to cross cell membranes and less reactive chemically, thus reducing its cytotoxicity .

Relevant Case Studies

Several studies have investigated the formation and role of BaP glucuronides in different species and cell types. For instance, research has shown that in cultured human colon cells, the formation of glucuronides accounts for a minor fraction of water-soluble BaP metabolites, with sulfate esters and glutathione conjugates being more prevalent . In contrast, glucuronidation appears to be a major pathway in rodent and fish cell cultures, as well as in isolated mouse hepatocytes . Additionally, the cytotoxicity and mutagenicity of BaP and its metabolites have been studied in the context of glucuronide conjugation, revealing that while glucuronidation reduces cytotoxicity, it does not necessarily decrease mutagenicity .

科学研究应用

1. 酶促水解和 DNA 结合

- β-葡萄糖醛酸苷酶催化苯并[a]芘-3-葡萄糖醛酸苷水解为 3-羟基苯并[a]芘。该过程导致形成与 DNA 显着结合的苯并[a]芘衍生物。这表明苯并(a)芘结合物可能在细胞和器官部位转化为致癌中间体 (Kinoshita & Gelboin,1978)。

2. 在人类黑素细胞中的代谢

- 人类黑素细胞代谢苯并[a]芘,导致形成葡萄糖醛酸苷和硫酸盐结合物。这表明人类黑素细胞能够处理和代谢苯并[a]芘,这是一种环境污染物和皮肤致癌物 (Agarwal 等人,1991)。

3. 水生物种中代谢物的评价

- 在尼罗罗非鱼中,评估了胆汁和血浆中 3-OH-BaP 及其结合物(葡萄糖醛酸苷和/或硫酸盐)的存在。数据表明肝外组织在 BaP 代谢中的作用以及循环水平的 3-OH-BaP 在引起不良影响中的重要性 (Rey-Salgueiro 等人,2011)。

4. 葡萄糖醛酸苷化表征

- 表征了人组织微粒体和 UDP-葡萄糖醛酸转移酶酶对苯并(a)芘-反式-7,8-二氢二醇的葡萄糖醛酸苷化。本研究有助于了解苯并(a)芘在人体中的解毒途径 (Fang 等人,2002)。

5. 细胞培养中的代谢

- 一项对啮齿动物、鱼类和人类细胞培养物中苯并[a]芘代谢的研究表明,葡萄糖醛酸结合是形成苯并[a]芘水溶性代谢物的主要途径。这凸显了不同物种之间代谢反应的多样性 (Plakunov 等人,1987)。

未来方向

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYHOQLSWMWVSY-TYUWDEHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209012 | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(a)pyrene-3-O-glucuronide | |

CAS RN |

60262-81-9 | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060262819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)